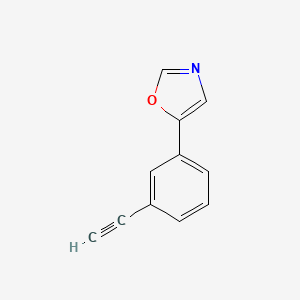

5-(3-Ethynylphenyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7NO |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-(3-ethynylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C11H7NO/c1-2-9-4-3-5-10(6-9)11-7-12-8-13-11/h1,3-8H |

InChI Key |

CUQWQXMOCWAPGF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 3 Ethynylphenyl Oxazole and Analogous Structures

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The oxazole ring is a common motif in biologically active compounds, and numerous methods have been developed for its synthesis. numberanalytics.comresearchgate.net These range from classical condensation reactions to modern metal-catalyzed processes.

A widely utilized method for forming 5-substituted oxazoles is the Van Leusen oxazole synthesis, first reported in 1972. mdpi.comnih.gov This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org The process is a one-pot reaction that proceeds under mild conditions. nih.gov

The mechanism begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. wikipedia.org The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline. mdpi.comnih.gov Subsequent elimination of the tosyl group, facilitated by the base, yields the aromatic oxazole ring. mdpi.comwikipedia.org

The versatility of the Van Leusen synthesis has been expanded through various modifications. For instance, using ionic liquids as the solvent can improve reaction efficiency and allow for catalyst recycling. sorbonne-universite.fr Microwave-assisted Van Leusen reactions have also been developed, offering high yields and efficiency. mdpi.comnih.gov Furthermore, by using a combination of aldehydes and aliphatic halides with TosMIC, 4,5-disubstituted oxazoles can be prepared in a one-pot manner. nih.govsorbonne-universite.fr

Table 1: Examples of Van Leusen Oxazole Synthesis Modifications

| Modification | Key Reagents/Conditions | Advantage | Reference |

|---|---|---|---|

| Ionic Liquid Solvent | [bmim]BF₄ or [bmim]PF₆ | High yields, solvent recyclability. | sorbonne-universite.fr |

| Microwave-Assisted | Microwave irradiation, anhydrous methanol | High efficiency, broad substrate scope. | nih.gov |

| 4,5-Disubstitution | TosMIC, aldehyde, aliphatic halide | One-pot synthesis of more complex oxazoles. | nih.govsorbonne-universite.fr |

| Aqueous Conditions | β-cyclodextrin (β-CD), Et₃N, water | Environmentally friendly, excellent yields. | nih.gov |

Classical cyclization methods remain fundamental in oxazole synthesis. The Robinson-Gabriel synthesis involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically promoted by a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgpharmaguideline.comsynarchive.com This method is particularly effective for preparing 2,5-diaryloxazoles. pharmaguideline.com The required 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org Variations of the Robinson-Gabriel synthesis have been developed, including a one-pot Friedel–Crafts/Robinson–Gabriel sequence to access indole-oxazole scaffolds. acs.org

Another approach is the reaction of α-haloketones with primary amides. pharmaguideline.com Additionally, iodine-catalyzed tandem oxidative cyclization provides a metal-free route to 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone. organic-chemistry.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can also promote the cyclization of N-propargylamides to yield oxazoles. nsf.govrsc.org

Transition metal catalysis offers efficient and selective pathways to oxazole rings under mild conditions. researchgate.net Gold catalysts are particularly prominent in this area. lu.se Gold(I) and Gold(III) complexes can catalyze the cycloisomerization of propargylic amides to form the oxazole core. researchgate.netorganic-chemistry.orgclockss.org This process often involves a 5-exo-dig cyclization mechanism. researchgate.net These gold-catalyzed reactions can be combined with oxidation steps, sometimes using molecular oxygen or other oxidants, to yield highly functionalized oxazoles. organic-chemistry.orgorganic-chemistry.org For example, a one-pot synthesis of polyfluoroalkylated oxazoles from N-propargylamides has been achieved using a gold catalyst under visible-light irradiation. nih.gov

Copper and palladium catalysts are also employed. Copper-catalyzed tandem oxidative cyclization of β-keto amides and ammonium (B1175870) iodide is one such method. researchgate.net Palladium-catalyzed oxidative cyclization, using water as the oxygen source, has also been developed for the synthesis of trisubstituted oxazoles. rsc.org

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses

| Metal Catalyst | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Gold (Au) | Propargylic amides | Cycloisomerization / Radical-involved cyclization | organic-chemistry.orgorganic-chemistry.org |

| Gold (Au) | Alkynyl triazenes and dioxazoles | [3+2] Cycloaddition | scispace.comrsc.org |

| Copper (Cu) | α-Diazoketones and nitriles | Coupling / Cyclocondensation | researchgate.net |

| Palladium (Pd) | Enolates and β-halovinyl azides | Oxidative Cyclization | rsc.org |

Strategies for Introducing the Ethynylphenyl Moiety

Once the oxazole ring is formed (or using a pre-functionalized starting material), the ethynylphenyl group must be introduced. This is most commonly achieved through cross-coupling reactions or by functionalizing a pre-existing halogenated oxazole.

The Sonogashira coupling is a powerful and widely used reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net To synthesize 5-(3-ethynylphenyl)oxazole, this reaction could involve coupling a 5-halo-oxazole (e.g., 5-bromo- or 5-iodo-oxazole) with 3-ethynylphenylboronic acid or a related organometallic reagent, or conversely, coupling a 5-ethynyloxazole with a 1-halo-3-ethynylbenzene.

A more direct route involves the coupling of a 5-(3-halophenyl)oxazole with a terminal alkyne, such as (trimethylsilyl)acetylene, followed by deprotection. The reaction is carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.org The standard Sonogashira reaction employs a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as triethylamine. mdpi.com Copper-free Sonogashira variants have also been developed. organic-chemistry.org

The acyl Sonogashira reaction, a variation that uses acyl halides instead of aryl halides, can be employed in multi-step, one-pot sequences to build complex heterocyclic systems, including functionalized oxazoles. mdpi.comresearchgate.net

Table 3: Key Components of a Typical Sonogashira Coupling Reaction

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and reductive elimination cycle. | wikipedia.orgmdpi.com |

| Copper(I) Co-catalyst | CuI | Forms a copper(I) acetylide to facilitate transmetalation. | wikipedia.orghes-so.ch |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and aids in catalyst regeneration. | mdpi.com |

| Substrates | Aryl/vinyl halide and a terminal alkyne | The coupling partners that form the new C-C bond. | wikipedia.org |

An alternative strategy involves starting with a halogenated oxazole, such as 5-bromooxazole (B1343016) or 5-iodooxazole, and then introducing the ethynylphenyl group. researchgate.net The synthesis of these halogenated precursors can be achieved through methods like direct regiocontrolled lithiation followed by quenching with an electrophilic bromine source. researchgate.net

With the 5-halooxazole in hand, a Sonogashira coupling with 3-ethynylbenzene (or a protected version) can be performed. nih.gov For example, functionalized 5-trifloyl-oxazoles have been shown to undergo Sonogashira coupling with various terminal alkynes. nih.gov

Another approach is a halogen-dance rearrangement on a substituted bromooxazole, which can be used to install an ethynyl (B1212043) group at a specific position. chemrxiv.org This methodology provides access to various functionalized ethynyl oxazoles that can serve as versatile building blocks for further chemical transformations. chemrxiv.org

Multi-Component Reactions and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful strategies for the efficient construction of complex molecules like this compound and its analogs from simple precursors in a single operation. researchgate.netacsgcipr.org These approaches are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of compounds with high atom economy and reduced waste. acsgcipr.orgresearchgate.net

A notable example is the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. clockss.orgorganic-chemistry.org This method often utilizes a Brønsted acid catalyst, such as p-toluenesulfonic acid monohydrate (PTSA), which facilitates both the initial propargylation and the subsequent cycloisomerization in a tandem sequence. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating various functional groups on both the alcohol and amide components. organic-chemistry.org Gold-catalyzed variations of this one-pot synthesis have also been developed, further expanding the toolkit for oxazole synthesis. clockss.org

Another versatile MCR is the van Leusen reaction, which provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.com This reaction is known for its mild conditions and is a cornerstone in the synthesis of this class of heterocycles. ijpsonline.comnih.gov Furthermore, palladium-catalyzed three-component reactions involving the coupling of halo-oxazoles, isocyanides, and water have been described for the synthesis of complex oxazole derivatives. frontiersin.org

The following table summarizes representative one-pot and multi-component reactions for the synthesis of oxazole structures analogous to this compound.

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Ref. |

| Propargylation/Cycloisomerization | Propargylic Alcohols, Amides | p-Toluenesulfonic acid | Substituted Oxazoles | organic-chemistry.org |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base | 5-Substituted Oxazoles | ijpsonline.com |

| Palladium-Catalyzed Coupling | Halo-oxazoles, Isocyanides, Water | Palladium catalyst | 3-(Oxazol-5-yl)quinoline-2-carboxamides | frontiersin.org |

| Gold-Catalyzed Substitution/Cycloisomerization | 3-Trimethylsilylpropargylic Alcohols, Amides | Gold catalyst | Substituted Oxazoles | clockss.org |

| Amidation-Coupling-Cycloisomerization | Propargyl Amine, Acid Chlorides | Not specified | 1-(Hetero)aryl-2-(2-(hetero)aryl-oxazol-5-yl)ethanones | rsc.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes to oxazole derivatives, aiming to minimize environmental impact and enhance safety. ijpsonline.comijpsonline.com Key considerations include the use of less hazardous solvents, development of catalyst-free and metal-free reactions, and the application of energy-efficient techniques like microwave and ultrasound irradiation. ijpsonline.com

One significant green approach is the use of alternative reaction media. For instance, the van Leusen synthesis of oxazoles has been successfully performed in water using β-cyclodextrin as a phase-transfer catalyst, offering an environmentally benign alternative to traditional organic solvents. tandfonline.com Ionic liquids have also been employed as recyclable solvents in the one-pot van Leusen synthesis, with some ionic liquids being reusable for multiple cycles without a significant drop in product yield. ijpsonline.com

Catalyst-free methods are also gaining traction. For example, the synthesis of 2,4-disubstituted oxazoles has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation without the need for a metal catalyst. tandfonline.com Furthermore, electrochemical methods are emerging as a sustainable strategy for oxazole synthesis. A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids has been reported, avoiding the use of transition metals and toxic oxidants. rsc.org

The following table highlights some green chemistry approaches applicable to the synthesis of oxazole cores.

| Green Chemistry Approach | Specific Method | Advantages | Ref. |

| Alternative Solvents | Van Leusen reaction in water with β-cyclodextrin | Avoids volatile organic solvents, uses a biodegradable catalyst | tandfonline.com |

| Alternative Solvents | One-pot van Leusen synthesis in ionic liquids | Recyclable solvent system | ijpsonline.com |

| Catalyst-Free Synthesis | Microwave-assisted reaction of 2-bromoacetophenone and urea | Avoids metal catalysts, rapid reaction times | tandfonline.com |

| Electrochemical Synthesis | Phosphine-mediated deoxygenative [3 + 2] cycloaddition | Avoids transition metals and toxic oxidants, uses electricity as a clean reagent | rsc.org |

| Iodine-Promoted Synthesis | Reaction of α-bromoketones and benzylamine (B48309) derivatives | Uses a cost-effective and low-toxicity reagent | researchgate.net |

Challenges and Innovations in Scalable Synthesis of Ethynyl Oxazoles

The scalable synthesis of ethynyl-substituted oxazoles, including this compound, presents several challenges. chemrxiv.orgchemrxiv.org These include the sensitivity of the oxazole ring, the stability of the ethynyl group, and the potential for side reactions, all of which can complicate large-scale production and purification. chemrxiv.orgchemrxiv.org

Innovations to address these challenges focus on developing more efficient and robust synthetic protocols. chemrxiv.org This includes the optimization of reaction conditions to improve yields and minimize byproducts. chemrxiv.org For example, precise temperature control and slow, dropwise addition of reagents have been found to be crucial for obtaining high purity intermediates in the synthesis of 2-ethynyl oxazole. chemrxiv.org

A significant innovation is the development of methods for the direct and scalable transformation of carboxylic acids into oxazoles. nih.gov One such method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, followed by reaction with an isocyanoacetate. nih.gov This approach demonstrates a broad substrate scope and good functional group tolerance, making it a promising strategy for the large-scale synthesis of complex oxazoles. nih.gov

Furthermore, research into the functionalization of the oxazole core has led to more efficient ways to introduce the ethynyl group. The Sonogashira coupling of a halo-oxazole with a protected acetylene (B1199291) is a common strategy, but its success on a large scale depends on the efficient and high-yield synthesis of the halo-oxazole precursor. chemrxiv.org

The following table outlines some of the key challenges and corresponding innovations in the scalable synthesis of ethynyl oxazoles.

| Challenge | Innovation | Benefit | Ref. |

| Low overall yields in multi-step synthesis | Development of efficient one-pot procedures and optimization of reaction conditions. | Increased efficiency, reduced waste, and lower cost. | chemrxiv.orgchemrxiv.org |

| Difficult purification | Development of synthetic routes that yield products which can be purified by crystallization rather than chromatography. | Simplified workup, reduced solvent usage, and improved scalability. | nih.gov |

| Instability of intermediates and products | Precise control of reaction parameters (e.g., temperature, addition rate of reagents). | Improved product purity and yield. | chemrxiv.org |

| Inefficient introduction of the ethynyl group | Efficient synthesis of halo-oxazole precursors for Sonogashira coupling and development of direct C-H arylation methods. | More direct and efficient routes to the target compounds. | tandfonline.comchemrxiv.org |

| Use of stoichiometric and hazardous reagents | Development of catalytic and electrochemical methods. | Reduced waste, improved safety, and better atom economy. | rsc.orgnih.gov |

Chemical Reactivity and Advanced Transformations of 5 3 Ethynylphenyl Oxazole

Reactivity of the Ethynyl (B1212043) Group

The terminal ethynyl group is a highly reactive functional group, serving as a linchpin for numerous addition and coupling reactions.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of 5-(3-Ethynylphenyl)oxazole makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. chemrxiv.orgnih.gov The reaction is known for its reliability, specificity, and biocompatibility, proceeding under mild conditions with excellent yields. nih.govbohrium.com

The CuAAC reaction involves the coupling of the terminal ethynyl group of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. wikipedia.org This catalyst can be generated in situ from a copper(II) source, like copper(II) sulfate, with a reducing agent such as sodium ascorbate. wikipedia.org The resulting triazole ring is exceptionally stable to both metabolic and chemical degradation. nih.gov This robust linkage has made the CuAAC a favored method in drug discovery, bioconjugation, and materials science for assembling complex molecular architectures. mdpi.commdpi.com

| Reactants | Catalyst System | Product | Key Features |

| This compound, Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1-(R)-4-(3-(oxazol-5-yl)phenyl)-1H-1,2,3-triazole | High yield, High regioselectivity (1,4-isomer), Mild reaction conditions, Biocompatible |

This interactive table summarizes the key aspects of the CuAAC reaction involving this compound.

Polymerization and Oligomerization Pathways

The ethynyl group of this compound can participate in polymerization and oligomerization reactions, leading to the formation of novel materials with potentially interesting electronic and photophysical properties. Vanadium-based catalysts, for instance, have been employed in the polymerization of ethylene (B1197577) and its copolymerization with other olefins, and ligands containing oxazole (B20620) motifs have been shown to influence catalyst activity and polymer properties. mdpi.com While direct polymerization studies on this compound are not extensively detailed in the provided results, the reactivity of the ethynyl group suggests its potential to form conjugated polymers or oligomers. Such reactions could be initiated by various transition metal catalysts or through thermal pathways, leading to extended π-conjugated systems incorporating the oxazole moiety. The resulting polymers could find applications in organic electronics and materials science.

Hydration and Other Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. Acetylide anions, formed by the deprotonation of terminal alkynes, are themselves potent nucleophiles that can add to carbonyl compounds like aldehydes and ketones. libretexts.org This reaction, upon protonation, yields propargyl alcohols. libretexts.org

Furthermore, the alkyne can undergo hydration reactions. In the presence of an acid catalyst, water can add across the triple bond. This typically follows Markovnikov's rule, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.

Other nucleophiles, such as thiols and amines, can also add across the alkyne triple bond, a process often referred to as a nucleophilic conjugate addition. bham.ac.uk These reactions can be catalyzed by bases and are highly efficient for creating vinyl sulfides and enamines, respectively. bham.ac.uk

| Reaction Type | Reagent | Typical Product | Mechanism |

| Nucleophilic Addition | Aldehydes/Ketones (after deprotonation of alkyne) | Propargyl alcohol | Addition of acetylide anion to carbonyl carbon |

| Hydration | H₂O, H⁺ catalyst | Phenyl ketone | Markovnikov addition of water, enol-keto tautomerization |

| Thiol-yne Addition | Thiol (R-SH) | Vinyl sulfide | Nucleophilic conjugate addition |

| Amino-yne Addition | Amine (R-NH₂) | Enamine | Nucleophilic conjugate addition |

This interactive table outlines common nucleophilic addition reactions at the ethynyl group.

Reactivity of the Oxazole Heterocycle

The oxazole ring, while aromatic, exhibits its own characteristic reactivity, distinct from the ethynyl group. It is a weak base, with the conjugate acid having a pKa of 0.8. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring

The oxazole ring can undergo substitution reactions, although its reactivity differs from that of more common aromatic systems like benzene.

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack compared to benzene. wikipedia.org However, substitution is possible, particularly when activating, electron-donating groups are present on the ring. tandfonline.com Electrophilic substitution typically occurs at the C5 position. tandfonline.com For a 5-phenyl substituted oxazole, electrophilic aromatic substitution on the phenyl ring is also a possibility, with the oxazole group acting as a directing group.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring itself are relatively rare unless a good leaving group, such as a halogen, is present. tandfonline.comthepharmajournal.com The ease of displacement of halogens from the oxazole ring follows the order C2 > C4 > C5. tandfonline.comthepharmajournal.com The hydrogen atom at the C2 position is the most acidic (pKa ≈ 20), and deprotonation at this site can facilitate reactions with electrophiles. wikipedia.orgtandfonline.com

Ring-Opening and Rearrangement Reactions

The oxazole ring can undergo ring-opening reactions under certain conditions, particularly when subjected to nucleophilic attack. researchgate.net For instance, treatment with certain nucleophiles can lead to cleavage of the ring, which can sometimes be followed by recyclization to form other heterocyclic systems like imidazoles or pyrimidines. tandfonline.com Some 5-substituted oxazoles, such as 5-alkoxyoxazoles, are known to undergo unusually facile ring-opening. acs.org

Rearrangement reactions of the oxazole skeleton are also known. The Cornforth rearrangement, for example, is a thermal rearrangement of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org More recent studies have explored dynamic electrocyclization processes for the skeletal rearrangement of oxazoles into other heterocyclic systems like azepines and pyrroles. nih.gov

Transformations Involving the Phenyl Substituent

The phenyl ring of this compound offers a versatile platform for introducing additional functionality, which can significantly modulate the molecule's electronic properties, solubility, and biological interactions. Transformations can be broadly categorized into the direct functionalization of the phenyl ring and the influence of these modifications on the reactivity of the entire molecule.

Functionalization of the Phenyl Ring

The phenyl group can be modified through several established synthetic methodologies, primarily electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The phenyl ring, being part of an aryloxazole system, is susceptible to electrophilic attack. The directing influence of the oxazole substituent and the ethynyl group determines the regioselectivity of these reactions. The oxazole ring is generally considered a deactivating group with a meta-directing influence, while the ethynyl group is also deactivating and meta-directing. Therefore, electrophilic substitution on the phenyl ring of this compound is expected to be challenging and would likely occur at the positions meta to both substituents (positions 2', 4', and 6').

Detailed studies on the nitration of the closely related compound, 5-phenylisoxazole (B86612), provide valuable insight. When 5-phenylisoxazole is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration occurs on the phenyl ring. The reaction yields a mixture of mononitrated products, with the primary products being 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole. clockss.orgresearchgate.net This demonstrates that the phenyl ring is sufficiently reactive for electrophilic substitution, despite the deactivating nature of the attached heterocycle.

| Reagents | Product Distribution (5-phenylisoxazole) | Reference |

| HNO₃ / H₂SO₄ | Main products: 5-(p-nitrophenyl)isoxazole and 5-(m-nitrophenyl)isoxazole. | clockss.org |

| HNO₃ / Acetic Anhydride | Yields 4-nitro-5-phenylisoxazole (nitration on the isoxazole (B147169) ring). | researchgate.net |

Table 1: Representative Nitration Conditions for 5-Phenylisoxazole.

Other standard electrophilic aromatic substitution reactions, such as halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) and Friedel-Crafts acylation/alkylation, could potentially be applied to functionalize the phenyl ring of this compound, though reaction conditions may need to be optimized to overcome the deactivating effects of the substituents. wikipedia.orgmasterorganicchemistry.comuobabylon.edu.iq

Transition Metal-Catalyzed Cross-Coupling:

For more controlled and diverse functionalization, a pre-functionalized phenyl ring (e.g., a bromo- or iodo-substituted precursor) can be used in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. A hypothetical 5-(3-ethynyl-X-halophenyl)oxazole could be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to introduce new substituents. nih.govmanchester.ac.uk This strategy allows for the precise installation of various groups onto the phenyl ring, which would be difficult to achieve via direct electrophilic substitution. mdpi.comnih.gov

Influence of Phenyl Substitution on Overall Reactivity

Introducing substituents onto the phenyl ring can exert significant electronic and steric effects on the reactivity of the oxazole and ethynyl moieties.

Electronic Effects:

The electronic nature of a substituent on the phenyl ring can influence the reactivity of the entire molecule. For example, research on related oxazolone (B7731731) systems has shown that electron-donating groups on a C-2 phenyl ring decrease the rate of ring-opening reactions. thepharmajournal.com By analogy, for this compound:

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring would increase the electron density of the aromatic system. This could potentially enhance the nucleophilicity of the ethynyl group's triple bond, making it more susceptible to certain addition reactions. It might also slightly increase the basicity of the oxazole nitrogen.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) would decrease the electron density of the system. This would make the ethynyl group less nucleophilic and could increase the acidity of the terminal ethynyl proton. Such groups would also make the phenyl ring more susceptible to nucleophilic aromatic substitution if a suitable leaving group is present.

These electronic perturbations can be crucial for tuning the molecule for specific applications, such as modulating its binding affinity in biological systems or altering its properties as a ligand in coordination chemistry.

Transition Metal-Catalyzed Reactions with this compound

Transition metal catalysis offers powerful tools for the advanced transformation of this compound, enabling reactions that are otherwise difficult to achieve. These include the direct functionalization of C-H bonds and the utilization of the molecule itself as a ligand to create novel catalytic systems.

C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules without the need for pre-functionalization. yale.edu In the context of this compound, C-H bonds on both the oxazole and the phenyl ring are potential targets.

While direct C-H activation of the oxazole ring itself (typically at the C-2 or C-4 positions) is a known process catalyzed by metals like palladium, organic-chemistry.orgmdpi.com the functionalization of the phenyl ring via C-H activation is also a compelling strategy. This often relies on the use of a directing group to guide the metal catalyst to a specific C-H bond, typically in the ortho position. nih.govrsc.org

The nitrogen atom of the oxazole ring in this compound could potentially serve as such a directing group. In numerous heterocyclic systems, a nitrogen atom coordinates to a transition metal center (e.g., Pd, Rh, Ru), positioning the metal to activate a nearby C-H bond on an adjacent ring. nih.govnih.gov

A plausible, though currently hypothetical, reaction scheme would involve the coordination of the oxazole nitrogen to a palladium(II) catalyst. This would form a cyclometalated intermediate, bringing the catalyst into proximity with the C-H bond at the 2'-position of the phenyl ring. This activated intermediate could then react with a coupling partner, such as an alkene (Heck-type reaction), alkyne (Sonogashira-type reaction), or aryl halide (direct arylation), to form a new C-C bond at the 2'-position.

| Catalyst System (General) | Coupling Partner | Potential Product Type | Reference (Analogous Systems) |

| Pd(OAc)₂ / Oxidant | Alkenes | 2'-Alkenylated product | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkynes | 2'-Alkynylated product | nih.gov |

| Pd(OAc)₂ / Ligand / Base | Aryl Halides | 2'-Arylated product | nih.gov |

Table 2: Potential Directed C-H Functionalization Reactions on the Phenyl Ring.

Catalytic Systems Utilizing this compound as a Ligand

The structure of this compound, featuring a pyridine-type nitrogen atom and an electron-rich ethynyl π-system, makes it an attractive candidate for use as a ligand in transition metal catalysis. The nitrogen atom can act as a σ-donor, while the ethynyl group can coordinate to a metal center through its π-electrons.

Oxazole-containing molecules have been successfully employed as ligands in catalysis. For instance, vanadium complexes bearing substituted oxazole ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. mdpi.com The steric and electronic properties of the substituents on the ligand framework were found to significantly impact the catalyst's activity and the properties of the resulting polymer. mdpi.com This highlights the potential for tuning the catalytic performance by modifying the ligand structure.

The bidentate (N, π-alkyne) or monodentate (N-coordination) nature of this compound could be exploited to stabilize various transition metal centers (e.g., V, Pd, Cu, Au, Rh). The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present. Such complexes could find applications in a range of catalytic transformations, including cross-coupling, hydrogenation, and cycloaddition reactions. The synthesis of these metal complexes would typically involve reacting this compound with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. sysrevpharm.orgrdd.edu.iq

Advanced Spectroscopic and Structural Characterization of 5 3 Ethynylphenyl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical derivative like ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, the protons on the oxazole (B20620) and phenyl rings exhibit characteristic chemical shifts (δ) in the aromatic region of the spectrum. rsc.org

For 5-(3-Ethynylphenyl)oxazole, the spectrum would show distinct signals corresponding to the protons of the oxazole ring, the substituted phenyl ring, and the terminal alkyne.

Oxazole Protons: The protons on the oxazole ring are expected to appear as singlets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the ring's aromaticity and the influence of the electronegative nitrogen and oxygen atoms.

Phenyl Protons: The protons on the 3-substituted phenyl ring will display a complex splitting pattern (multiplets) in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,3-disubstituted benzene system.

Ethynyl (B1212043) Proton: A key diagnostic signal is the terminal alkyne proton (-C≡C-H), which is expected to appear as a sharp singlet around δ 3.0-3.5 ppm. Its relatively upfield shift compared to aromatic protons is due to the magnetic anisotropy of the triple bond.

Table 1: Representative ¹H NMR Data for a 5-(3-substituted phenyl)oxazole Derivative

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Oxazole-H | 7.52 | Singlet |

| Phenyl-H | 7.31-7.39 | Multiplet |

| Phenyl-H | 7.27 | Singlet |

| Phenyl-H | 6.95 | Doublet |

| Ethynyl-H (Predicted) | ~3.2 | Singlet |

Data adapted from a related structure, ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, for illustrative purposes. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.

Oxazole Carbons: The carbon atoms of the oxazole ring typically resonate in the range of δ 120-160 ppm. The C5 carbon, attached to the phenyl ring, and the C2 carbon often appear at the lower field end of this range. rsc.org

Phenyl Carbons: The carbons of the benzene ring will show signals between δ 110 and 135 ppm. The carbon atom directly attached to the oxazole ring (ipso-carbon) and the one attached to the ethynyl group will have distinct chemical shifts influenced by these substituents.

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group are particularly characteristic, appearing in the δ 70-90 ppm range. researchgate.net This region is typically uncrowded, making these signals easily identifiable.

Table 2: Representative ¹³C NMR Data for a 5-(3-substituted phenyl)oxazole Derivative

| Carbon Assignment | Exemplary Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | 155.6 |

| Oxazole C4 | 124.1 |

| Oxazole C5 | 151.5 |

| Aromatic C | 110.2-130.1 |

| Ethynyl C (Predicted) | ~80 |

| Ethynyl C (Predicted) | ~78 |

Data adapted from a related structure, ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, for illustrative purposes. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's covalent framework. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between adjacent protons on the phenyl ring, helping to decipher their complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. It would be used to link each aromatic proton signal to its corresponding carbon signal and the ethynyl proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:

Correlations between the oxazole protons and the ipso-carbon of the phenyl ring, confirming the connection point.

Correlations between the ethynyl proton and the carbons of the phenyl ring, verifying the position of the alkyne substituent.

Correlations between protons on the phenyl ring and the carbons of the oxazole ring and the ethynyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. rsc.org For this compound (C₁₁H₇NO), HRMS would be used to confirm the calculated exact mass.

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can aid in structural elucidation. The fragmentation of oxazoles is well-studied and typically involves characteristic losses of small, stable neutral molecules. clockss.org

Expected fragmentation pathways for this compound include:

Loss of CO: Cleavage of the oxazole ring can lead to the loss of a carbon monoxide molecule.

Loss of HCN: Another common pathway involves the elimination of hydrogen cyanide.

Cleavage of the Ethynyl Group: Fragmentation of the ethynyl substituent is also possible.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing valuable structural information. nih.gov

For this compound, the key vibrational modes would be:

Alkyne Vibrations: The terminal alkyne gives rise to two highly characteristic bands:

A sharp, intense C≡C-H stretching vibration around 3300 cm⁻¹. amazonaws.com

A C≡C triple bond stretching vibration in the range of 2100-2140 cm⁻¹, which is often of medium intensity.

Oxazole Ring Vibrations: The oxazole ring has several characteristic vibrations, including:

C=N stretching, typically around 1620-1650 cm⁻¹.

C=C stretching, near 1500-1580 cm⁻¹.

Ring C-O-C stretching modes. rsc.org

Aromatic Ring Vibrations: The 1,3-disubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern.

Table 3: Predicted Characteristic IR/Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Terminal Alkyne | ~3300 |

| C-H Stretch | Aromatic (Phenyl & Oxazole) | 3000-3100 |

| C≡C Stretch | Alkyne | 2100-2140 |

| C=N Stretch | Oxazole Ring | 1620-1650 |

| C=C Stretch | Aromatic & Oxazole Rings | 1450-1600 |

| C-O-C Stretch | Oxazole Ring | 1000-1250 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. nih.gov

For a derivative of this compound, a crystallographic study would be expected to reveal: rsc.orgnih.gov

Planarity: Confirmation of the planarity of the five-membered oxazole ring.

Bond Lengths and Angles: Precise measurements of the bonds within the oxazole, phenyl, and ethynyl moieties, which can offer insights into the electronic structure and degree of conjugation.

Conformation: The dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring is a key conformational parameter. This angle reflects the balance between steric hindrance and the energetic preference for an extended conjugated system.

Intermolecular Interactions: Analysis of the crystal packing can identify non-covalent interactions such as hydrogen bonding (if applicable) and π-π stacking, which govern the solid-state properties of the material.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate |

| 5-(3-chlorophenyl)-3-phenylisoxazole |

| 5-(3-methoxyphenyl)-3-phenylisoxazole |

Electronic Absorption and Emission Spectroscopy for Optical Properties

A comprehensive analysis of the electronic absorption and emission spectra of this compound and its derivatives is crucial for elucidating their optical properties. These spectroscopic techniques provide valuable insights into the electronic transitions and photophysical processes that govern the interaction of these compounds with light. The absorption spectra reveal the wavelengths at which the molecules absorb energy, leading to the excitation of electrons to higher energy states. Conversely, emission spectroscopy maps the wavelengths of light emitted as the excited electrons relax to their ground state.

The optical properties of oxazole derivatives are significantly influenced by the nature and position of substituents on the core structure. The introduction of an ethynylphenyl group at the 5-position of the oxazole ring is expected to extend the π-conjugated system, which typically results in a bathochromic (red) shift in both the absorption and emission maxima. This is due to a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Detailed research findings on the specific photophysical properties of this compound are not extensively available in the public domain. However, studies on analogous π-conjugated oxazole systems provide a framework for understanding their potential behavior. For instance, the incorporation of various aryl, styryl, or alkynyl groups at the 2- and 5-positions of the oxazole ring has been shown to tune the fluorescence properties, leading to emissions across the visible spectrum. The solvatochromic effects, where the absorption and emission wavelengths are sensitive to the polarity of the solvent, are also a common feature in such donor-π-acceptor structures.

Further empirical studies would be necessary to precisely quantify the optical properties of this compound and its derivatives. Such research would involve measuring the absorption maxima (λabs), molar absorptivity (ε), emission maxima (λem), and fluorescence quantum yields (Φ) in various solvents. This data would be instrumental in evaluating their potential for applications in materials science, such as for organic light-emitting diodes (OLEDs) or fluorescent probes.

Theoretical and Computational Studies on 5 3 Ethynylphenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the positions of the atoms are adjusted until the configuration with the minimum possible energy is found. ajchem-a.com

For 5-(3-Ethynylphenyl)oxazole, the geometry is expected to be largely planar due to the sp² hybridization of the phenyl and oxazole (B20620) rings and the sp hybridization of the ethynyl (B1212043) group. The primary conformational flexibility would arise from the rotation around the single bond connecting the phenyl and oxazole rings. A potential energy surface scan of this dihedral angle would reveal the energy barrier to rotation and identify the most stable (lowest energy) rotational conformer. The optimized structure would likely show a slight twist between the two rings to minimize steric hindrance.

Below is a table of predicted bond lengths for the optimized geometry of this compound, based on typical values from DFT calculations on similar aromatic and heterocyclic compounds. ajchem-a.comresearchgate.net

| Bond | Predicted Bond Length (Å) |

| C-C (Phenyl Ring) | ~1.39 - 1.40 |

| C-H (Phenyl Ring) | ~1.08 |

| C-C (Phenyl-Oxazole) | ~1.47 |

| C=N (Oxazole Ring) | ~1.30 |

| C-N (Oxazole Ring) | ~1.39 |

| C-O (Oxazole Ring) | ~1.37 |

| C=C (Oxazole Ring) | ~1.36 |

| C-C (Phenyl-Ethynyl) | ~1.43 |

| C≡C (Ethynyl Group) | ~1.21 |

| C-H (Ethynyl Group) | ~1.06 |

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a smaller gap generally indicates higher reactivity. ajchem-a.com For this compound, the HOMO is expected to be delocalized across the π-conjugated system, particularly the electron-rich ethynylphenyl moiety. The LUMO would also be distributed across the π-system, including the electron-accepting oxazole ring.

Analysis of the net atomic charges, often calculated using methods like Mulliken population analysis, reveals the charge distribution across the molecule. This distribution helps identify sites susceptible to electrophilic or nucleophilic attack. In oxazole derivatives, the nitrogen atom typically carries a partial negative charge, making it a potential site for protonation, while the C2 carbon of the oxazole ring is often electron-deficient and susceptible to nucleophilic attack. researchgate.netpharmaguideline.com

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Energy Gap | ~ 4.7 | Indicates kinetic stability and chemical reactivity; smaller gap means higher reactivity. |

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. rsc.orgimist.ma Theoretical chemical shifts are often scaled using a linear regression analysis against experimental data for a set of known compounds to improve accuracy. rsc.org Predictions for this compound would show distinct signals for the protons and carbons of the phenyl, oxazole, and ethynyl groups, consistent with their chemical environments.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of vertical electronic excitations from the ground state. mdpi.comsapub.org The calculation yields the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For a conjugated system like this compound, TD-DFT calculations would likely predict strong π→π* transitions in the UV region. researchgate.net

| Spectrum | Method | Predicted Properties |

| NMR | GIAO | Distinct chemical shifts for aromatic (~7.0-8.0 ppm), oxazole (~7.1-8.2 ppm), and ethynyl (~3.1 ppm) protons. |

| UV-Vis | TD-DFT | Strong absorption bands (λmax) predicted in the range of 250-350 nm, corresponding to π→π* electronic transitions. |

Reaction Mechanism Investigations Using Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, activation energy barriers can be determined, providing insight into reaction kinetics. organic-chemistry.org

For this compound, theoretical investigations could explore various reactions. For instance, the Diels-Alder reaction, where the oxazole ring acts as a diene, is a common pathway for synthesizing pyridine (B92270) derivatives. wikipedia.org Computational modeling could map the reaction pathway, determine the activation energy, and predict the regioselectivity of the cycloaddition. Similarly, the mechanism of electrophilic substitution on the phenyl or oxazole ring, or addition reactions across the ethynyl triple bond, could be investigated to predict the most likely products under different conditions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of this compound in various environments, such as in a solvent or in an aggregated state. osti.gov

An MD simulation would typically use a force field to approximate the potential energy of the system. Simulating this compound in a solvent like water or an organic solvent would reveal information about its solvation shell, diffusion coefficient, and conformational dynamics in solution. researchgate.netmdpi.com Furthermore, simulations of multiple molecules could be used to study aggregation behavior, such as π-π stacking between the aromatic rings, which is a common phenomenon for such molecules. researchgate.net

Structure-Property Relationship (SPR) Investigations and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate the structural or physicochemical properties of molecules with their biological activity or physical properties. mdpi.com Computational chemistry is essential for generating the molecular descriptors used in these models.

For this compound, a range of quantum chemical descriptors can be calculated, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Topological Descriptors: Molecular volume, surface area, polar surface area (PSA). nih.gov

Thermodynamic Descriptors: Heat of formation, solvation energy. researchgate.net

By calculating these descriptors for a series of related oxazole derivatives and correlating them with an experimentally measured property (e.g., antileishmanial activity, fluorescence quantum yield), a predictive QSAR/SPR model can be built. mdpi.comresearchgate.net Such a model would allow for the virtual screening and rational design of new compounds with enhanced properties, guiding synthetic efforts toward the most promising candidates.

Potential Applications and Materials Science Perspectives of 5 3 Ethynylphenyl Oxazole

Role as Versatile Building Blocks in Complex Molecule Synthesis

The structural features of 5-(3-Ethynylphenyl)oxazole make it a highly versatile building block in organic synthesis. The presence of the terminal alkyne (ethynyl group) is particularly significant, as it allows the molecule to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency, yielding high-purity cycloadducts, which enables the incorporation of the oxazole (B20620) fragment into more complex molecular architectures. chemrxiv.org

Ethynyl-substituted oxazoles are valuable intermediates for drug development and can be used to construct multi-substituted complex molecules. chemrxiv.orgsemanticscholar.org The van Leusen oxazole synthesis is a notable method for preparing such compounds, reacting aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) to generate the oxazole ring. nih.gov This approach allows for the creation of a diverse library of oxazole derivatives. The oxazole moiety itself is a key structural motif in numerous biologically active compounds and natural products, acting as a core scaffold in medicinal chemistry. nih.govnih.gov The combination of the stable oxazole core with the reactive ethynyl (B1212043) group allows synthetic chemists to readily link this heterocycle to other molecules, facilitating the synthesis of novel compounds for various applications.

Advanced Materials Development

The unique electronic and structural properties of this compound position it as a promising candidate for the development of advanced materials.

Oxazole derivatives have gained attention for their application in optoelectronic devices. Specifically, they have been incorporated into materials designed as emitters for Organic Light-Emitting Diodes (OLEDs). For instance, a dual-core structure featuring an oxazole derivative was developed as a high-efficiency deep blue emitter. nih.gov The introduction of the oxazole moiety, which has weak electron-accepting characteristics, helps to enhance charge balance within the device, even at high current densities. nih.gov

In one study, a device using an oxazole-containing emitting layer (TPO-AP) demonstrated a current efficiency (CE) of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%. nih.gov These results underscore the potential of oxazole-based materials in creating efficient OLEDs. The conjugated system formed by the phenyl ring, oxazole, and ethynyl group in this compound could be exploited to tune the electronic properties required for applications in OLEDs, organic thin-film transistors (OTFTs), and photovoltaics.

Table 1: Performance of an OLED Device Using an Oxazole-Based Emitter

| Device | Maximum Photoluminescence (nm) | Photoluminescence Quantum Yield (%) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| AP-TPO | 433 | 82 | 4.33 | 3.73 |

| TPO-AP | 443 | 88 | 5.49 | 4.26 |

Data sourced from a study on dual-core emitters for OLEDs. nih.gov

The ethynyl group on this compound is a key functional group for polymer chemistry. It can undergo polymerization reactions to form conjugated polymers, which are of interest for their electronic and optical properties. Additionally, the ability of the ethynyl group to participate in click chemistry allows for the straightforward incorporation of the oxazole unit into larger polymer backbones or as side chains. chemrxiv.org

The oxazole ring itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular assemblies. chemrxiv.org The combination of covalent polymer formation via the ethynyl group and non-covalent interactions involving the oxazole-phenyl system enables the design of complex, functional supramolecular structures. These materials have potential applications in sensing, catalysis, and molecular electronics.

Heterocyclic compounds, including oxazoles, are widely used as ligands in transition metal catalysis. The nitrogen atom in the oxazole ring possesses a lone pair of electrons that can coordinate to a metal center, making this compound a potential ligand for various catalytic applications. lifechemicals.commdpi.com

Oxazole-containing ligands have been successfully used in vanadium-based catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The structure of the ligand significantly influences the activity of the catalyst and the properties of the resulting polymer. mdpi.com In one study, a vanadium catalyst with a ligand containing a methyl group on the oxazole ring achieved an activity of up to 4800 kgPE/molV·h in ethylene polymerization. mdpi.com The ethynylphenyl group on the oxazole could be further functionalized to immobilize the catalyst onto a solid support, creating a heterogeneous catalyst that is easily separable from the reaction mixture. nih.gov

Organic materials with extended π-conjugated systems are known to exhibit significant nonlinear optical (NLO) properties. These materials can alter the properties of light and have applications in technologies such as optical switching and frequency conversion. Heterocyclic aromatic compounds like oxazoles have been investigated for their potential in the NLO field. researchgate.netthepharmajournal.com The structure of this compound, featuring a conjugated system that spans the phenyl, oxazole, and ethynyl components, provides the electronic characteristics necessary for NLO activity. The donor-π-acceptor (D-π-A) structure, which is often a prerequisite for strong NLO response, can be engineered by modifying the substituents on the oxazole and phenyl rings.

Development of Fluorescent Probes and Dyes

Oxazole derivatives are a well-established class of fluorescent molecules. researchgate.net Their scaffolds can act as either electron donors or acceptors, facilitating intramolecular charge transfer (ICT), which is often the basis for their fluorescent properties. nih.gov This makes them highly suitable for the development of fluorescent probes and dyes for various applications, including bioimaging.

A novel class of oxazole-based organelle targetable fluorescence probes (OTFPs) has been synthesized, demonstrating specific localization within mitochondria and lysosomes. nih.gov The fluorescence of these probes can be sensitive to the local environment, such as solvent polarity (solvatochromism) and pH. For example, some oxazole derivatives show significantly enhanced fluorescence signals as the pH decreases from 8.0 to 4.5, making them useful for imaging acidic organelles like lysosomes. nih.gov The compound Oxazole Yellow, a cyanine dye containing a benzoxazole ring, is known to become highly fluorescent upon intercalation with DNA, allowing it to be used for detecting cell apoptosis. medchemexpress.com The π-conjugated system in this compound provides a strong foundation for creating novel fluorescent dyes whose properties can be fine-tuned through chemical modification of the ethynyl group.

Table 2: Properties of Selected Oxazole-Based Fluorescent Dyes

| Dye Type | Key Feature | Application |

|---|---|---|

| Organelle Targetable Probes | pH-sensitive fluorescence enhancement | Lysosome imaging |

| Oxazole Yellow (Benzoxazole) | Fluorescence enhancement upon DNA intercalation | Apoptosis detection |

| 2,5-disubstituted oxazoles | Large Stokes shifts and solvatochromic fluorescence | Bioimaging probes |

This table summarizes findings from various studies on oxazole-based fluorophores. nih.govmedchemexpress.comresearchgate.net

Functionalized Surfaces and Nanomaterials Integration

The unique molecular architecture of this compound, featuring a terminal alkyne group, positions it as a highly valuable compound in materials science, particularly for the functionalization of surfaces and integration into nanomaterials. The reactivity of the ethynyl group serves as a chemical handle for covalent attachment to a wide variety of substrates, enabling the precise engineering of surface properties.

The primary mechanism for this integration is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". irjweb.comresearchgate.net This reaction is renowned for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal method for modifying sensitive and complex systems like nanoparticles and functional surfaces. researchgate.netnih.gov The reaction involves the coupling of the terminal alkyne on the this compound with an azide-functionalized surface or nanomaterial, resulting in the formation of a highly stable triazole linkage. irjweb.comchemrxiv.org

Covalent Immobilization on Surfaces

The ability to graft this compound onto macroscopic or microscopic surfaces opens avenues for creating materials with tailored characteristics. Substrates such as polymers, silicon wafers, or glass can be pre-functionalized with azide (B81097) groups. Subsequent exposure to this compound in the presence of a copper(I) catalyst covalently immobilizes the molecule onto the surface. mdpi.com

This surface modification can impart new functionalities derived from the phenyl-oxazole moiety. Oxazole derivatives are known to possess specific photophysical and photochemical properties, which could be harnessed in the development of semiconductor devices or non-linear optical materials. thepharmajournal.com The rigid, aromatic structure of the attached molecule can alter surface energy, wettability, and biocompatibility.

Table 1: Surface Functionalization via CuAAC with this compound

| Component | Role in Reaction | Substrate Example | Potential Surface Property Modification |

| This compound | Alkyne-containing building block | Azide-modified polymer films | Altered hydrophobicity/hydrophilicity |

| Azide-Functionalized Surface | Substrate for immobilization | Azide-coated silicon wafers | Enhanced biocompatibility |

| Copper(I) Catalyst | Catalyst for cycloaddition | Azide-terminated self-assembled monolayers (SAMs) | Introduction of specific optical/electronic properties |

| Resulting Triazole Linkage | Stable covalent bond | Graphene oxide with azide groups | Creation of specific binding sites for biological molecules |

Integration with Nanomaterials

The integration of this compound with nanomaterials allows for the development of advanced hybrid materials with synergistic properties. Nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), or magnetic nanoparticles (MNPs), can be functionalized with the oxazole derivative to enhance their stability, introduce new functionalities, or enable targeted applications. irjweb.comnih.gov

For instance, coating nanoparticles with an organic molecule like this compound can prevent aggregation and improve their dispersion in various media. researchgate.net Furthermore, the oxazole core can be a platform for further chemical modifications, or its intrinsic properties can be used directly. Ethynyl oxazoles are considered versatile building blocks that can be incorporated into complex molecular architectures, including molecular machines like nanorotors. chemrxiv.org The attachment of these molecules to nanoparticles is a critical step in creating such advanced systems. nih.gov

Table 2: Nanomaterial Integration with this compound

| Nanomaterial Type | Functionalization Strategy | Potential Application Area | Research Finding |

| Gold Nanoparticles (AuNPs) | Ligand exchange with azide-thiol followed by click reaction | Biosensing, targeted drug delivery | CuAAC has been effectively used for functionalizing AuNPs with biomolecules like peptides and DNA. irjweb.com |

| Quantum Dots (QDs) | Click reaction onto azide-modified QD surface | Bioimaging, FRET-based sensors | Surface functionalization is critical for adding novel functionalities and improving biocompatibility of QDs. nih.gov |

| Magnetic Nanoparticles (MNPs) | Silanization with azide-silane, followed by click reaction | Targeted therapy, catalysts | Click chemistry provides a robust method for attaching ligands to MNPs while preserving their core properties. nih.gov |

| Polymer Nanoparticles | Copolymerization with azide-containing monomer, then click reaction | Drug delivery systems | Click chemistry is a highly efficient tool for engineering nanoparticle surfaces for biomedical applications. irjweb.comresearchgate.net |

Conclusion and Future Research Directions for 5 3 Ethynylphenyl Oxazole

Summary of Current Research Contributions to Oxazole (B20620) Chemistry

The introduction of an ethynylphenyl group onto the oxazole scaffold is a significant contribution to the field, primarily by expanding the synthetic utility of the oxazole core. Traditionally viewed as a stable heterocyclic motif, the decoration of the oxazole ring with reactive groups like the acetylene (B1199291) fragment transforms it into a versatile building block. chemrxiv.org Research into ethynyl-substituted oxazoles, including isomers like 5-(3-Ethynylphenyl)oxazole, has highlighted their potential in several key areas:

Expansion of Chemical Space: The synthesis of ethynyl (B1212043) oxazoles, though challenging due to the sensitivity of the oxazole ring, provides access to a previously underexplored area of chemical space. chemrxiv.org These compounds serve as crucial intermediates for creating more complex molecular architectures. chemrxiv.org

Bioisosteric Analogues: The acetylene fragment can serve as a bioisosteric analogue of other functional groups. For instance, it has been shown to mimic the carbonyl group in cysteine protease inhibitors, enabling potential binding to sulfur atoms in amino acid residues. chemrxiv.org

Versatile Reagents for Click Chemistry: The terminal alkyne of the ethynylphenyl group is a prime functional handle for participating in azide-alkyne "click" reactions. chemrxiv.org This allows for the high-yield, high-purity conjugation of the oxazole moiety to a vast range of other molecules, including polymers, biomolecules, and surfaces. chemrxiv.orgresearchgate.net This efficient ligation chemistry significantly enhances the value of oxazoles in drug development and materials science. chemrxiv.org

The development of robust synthetic pathways to these molecules has been a critical focus, overcoming issues of ring lability, particularly under acidic conditions. chemrxiv.org These efforts have made functionalized ethynyl oxazoles more accessible for broader scientific application. chemrxiv.org

Emerging Synthetic Strategies for Ethynylphenyl Oxazoles

The synthesis of ethynyl-substituted oxazoles has historically been limited by synthetic challenges and the inherent sensitivity of the ring system. chemrxiv.org However, recent research has led to the development of more efficient and scalable methods. The primary emerging strategy for synthesizing compounds like this compound relies on modern cross-coupling reactions.

A key methodology is the Sonogashira coupling , which creates the crucial carbon-carbon bond between a halogenated oxazole precursor and a protected acetylene. chemrxiv.org This reaction is highly selective and tolerant of various functional groups, making it ideal for complex heterocyclic synthesis. chemrxiv.org

The general synthetic approach can be summarized as follows:

Synthesis of a Halogenated Precursor: The process often starts with the synthesis of a bromo- or iodo-substituted oxazole at the 5-position. For instance, a 5-bromooxazole (B1343016) derivative serves as a handle for the subsequent coupling step. Iodides have been noted to provide higher yields and selectivity compared to bromides in some cases. chemrxiv.org

Protecting the Alkyne: A silyl-protected acetylene, such as (trimethylsilyl)acetylene (TMS-acetylene) or (triisopropylsilyl)acetylene (B1226034) (TIPS-acetylene), is used. The silyl (B83357) group prevents unwanted side reactions of the terminal alkyne during the coupling reaction. chemrxiv.org

Sonogashira Coupling: The halogenated oxazole is coupled with the silyl-protected ethynylphenyl reagent using a palladium catalyst and a copper co-catalyst.

Deprotection: The silyl protecting group is removed under mild conditions, such as using potassium carbonate (for TMS) or another suitable reagent, to reveal the terminal alkyne and yield the final 5-(ethynylphenyl)oxazole product. chemrxiv.org

Refinements in reaction conditions, purification techniques, and handling protocols have been crucial to achieving good yields on a multi-gram scale. chemrxiv.orgchemrxiv.org The choice of protecting group and the specific isomer being synthesized can influence the reaction's success, as different isomers exhibit varying stability and reactivity. chemrxiv.org

| Synthetic Method | Description | Key Reagents | Advantages |

|---|---|---|---|

| Sonogashira Coupling | A cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base, halo-oxazole, protected alkyne. | High selectivity, functional group tolerance, reliable for aryl-alkyne bonds. chemrxiv.org |

| van Leusen Oxazole Synthesis | A general method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov | Aldehyde, TosMIC, base (e.g., K₂CO₃). semanticscholar.org | One-step reaction, mild conditions, good for creating the core oxazole ring. nih.govijpsonline.com |

| Robinson-Gabriel Synthesis | A classic method involving the cyclization and dehydration of 2-acylamino-ketones. ijpsonline.com | 2-Acylamino-ketone, dehydrating agent (e.g., H₂SO₄, POCl₃). | A foundational method for synthesizing 2,5-disubstituted oxazoles. ijpsonline.com |

Novel Applications in Functional Materials Science

The unique structure of this compound makes it a highly promising candidate for the development of advanced functional materials. The combination of a rigid, aromatic oxazole-phenylene backbone with a reactive alkyne terminus provides a powerful platform for creating materials with tailored properties.

Polymer Synthesis via Click Chemistry: The terminal alkyne is an ideal functional group for polymerization reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting this compound with bifunctional or polyfunctional azides, it is possible to synthesize poly(1,2,3-triazole)s. researchgate.net These polymers incorporate the oxazole unit into the macromolecular backbone, which can impart specific photophysical, thermal, or electronic properties to the resulting material. researchgate.net

Supramolecular Chemistry: The rigid structure and potential for hydrogen bonding and π-π stacking make ethynylphenyl oxazoles attractive building blocks for supramolecular assemblies. chemrxiv.org These organized structures could find use in molecular recognition, sensing, or the creation of porous materials.

Development of Molecular Machines: The properties of these molecules have led to suggestions of their use in the development of molecular-scale devices, such as nanorotors. chemrxiv.org The defined geometry and potential for controlled movement make them suitable components for such advanced applications.

Functional Surfaces and Conjugates: The alkyne group allows the molecule to be "clicked" onto surfaces functionalized with azide (B81097) groups. This could be used to modify the properties of semiconductors, nanoparticles, or biomedical implants. Similarly, it can be conjugated to biomolecules for applications in diagnostics or drug delivery. chemrxiv.org

Interdisciplinary Research Opportunities and Perspectives

The versatility of this compound creates numerous opportunities for collaboration across different scientific disciplines. Its future development is likely to be driven by an interdisciplinary approach, combining expertise from synthetic chemistry, materials science, biology, and engineering.

Chemistry and Materials Science: Synthetic chemists can continue to refine and diversify the synthesis of ethynylphenyl oxazole derivatives, creating a library of compounds with varied electronic and steric properties. Material scientists can then use these building blocks to construct novel polymers, metal-organic frameworks (MOFs), and other functional materials, exploring their applications in areas like organic electronics, gas storage, and catalysis. chemrxiv.orgresearchgate.net

Chemistry and Biology/Medicine: The ability to attach the oxazole unit to biological targets via click chemistry opens up avenues in medicinal chemistry and chemical biology. chemrxiv.org Researchers can explore the use of this compound as a fragment for developing new therapeutic agents or as a tag for imaging biological processes. Its role as a potential bioisostere for protease inhibitors warrants further investigation. chemrxiv.org

Chemistry and Nanotechnology: The potential application of these molecules in molecular machines bridges organic chemistry with nanotechnology. chemrxiv.org Designing and synthesizing molecules that can perform specific mechanical tasks at the nanoscale is a major frontier in science, and ethynylphenyl oxazoles could serve as key components in the construction of these complex systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.